molecular formula C21H23N3O5 B1684138 Abexinostat CAS No. 783355-60-2

Abexinostat

Cat. No. B1684138
M. Wt: 397.4 g/mol
InChI Key: MAUCONCHVWBMHK-UHFFFAOYSA-N
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Description

Abexinostat, also known as PCI-24781, is an experimental drug candidate for cancer treatment . It was developed by Pharmacyclics and licensed to Xynomic . As of 2013, it was in Phase II clinical trials for B-cell lymphoma . Pre-clinical studies suggest the potential for treatment of different types of cancer as well .


Synthesis Analysis

A practical and convergent synthetic route of abexinostat was developed successfully . The key intermediate 3-((dimethylamino)methyl)- benzofuran-2-carboxylic acid (16) was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps .


Molecular Structure Analysis

Abexinostat is a small molecule with the chemical formula C21H23N3O5 . Its molecular weight is 397.431 g/mol .


Chemical Reactions Analysis

A study was conducted to establish a rapid and reliable method for the detection of abexinostat concentrations in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) .


Physical And Chemical Properties Analysis

Abexinostat is a small molecule with the chemical formula C21H23N3O5 . Its molecular weight is 397.431 g/mol .

Scientific Research Applications

  • Breast Cancer Stem Cells Differentiation Abexinostat induces differentiation in cancer stem cells (CSCs) from breast cancer cell lines, particularly in those with low Xist expression. This differentiation is associated with a significant reduction in the breast CSC population, suggesting the potential of HDACi as a differentiation therapy targeting breast CSCs (Salvador et al., 2013).

  • Relapsed/Refractory Lymphoma In a phase I/II study, Abexinostat showed significant clinical activity in patients with relapsed/refractory lymphoma, especially in those with follicular lymphoma and mantle cell lymphoma. It was well-tolerated and led to durable responses in this patient population (Evens et al., 2015).

  • Thrombocytopenia Mechanisms Abexinostat induces thrombocytopenia through a mechanism involving p53-dependent and -independent pathways. This effect occurs along megakaryocyte differentiation and proplatelet formation, providing insight into the side effects of HDACi (Ali et al., 2013).

  • Non-Hodgkin Lymphoma and Chronic Lymphocytic Leukemia Abexinostat has been evaluated for its safety and efficacy in patients with non-Hodgkin lymphoma and chronic lymphocytic leukemia. The study found that it was generally well tolerated and showed promising results, especially in patients with follicular lymphoma, T-cell lymphoma, and diffuse large B-cell lymphoma (Ribrag et al., 2017).

  • Myelodysplastic Syndromes, Acute Myeloid Leukemia, or Acute Lymphoblastic Leukemia A phase 1 study involving patients with higher-risk myelodysplastic syndromes, acute myeloid leukemia, or acute lymphoblastic leukemia treated with Abexinostat showed limited clinical benefit, indicating the need for combination regimens in future developments (Vey et al., 2017).

  • Radiosensitizing Potential in Nasopharyngeal Carcinoma Abexinostat shows cooperative effects with cis-platin and radiotherapy in patient-derived xenografts of nasopharyngeal carcinoma, indicating its potential as a radiosensitizing agent (Gressette et al., 2014).

  • Differentiation of Human Skeletal Stem Cells Abexinostat promotes adipocytic and osteoblastic differentiation of human skeletal (mesenchymal) stem cells. This finding provides insights into the epigenetic mechanisms governing lineage-specific commitment and potential applications in stem cell-based therapies and tissue engineering (Ali et al., 2016).

  • Enhancement of Tumor Radiosensitivity Abexinostat enhances radiosensitivity in vitro and in vivo in non-small cell lung cancer (NSCLC), suggesting its role in potentiating tumor growth delay in combination with irradiation and cisplatin, offering new therapeutic opportunities in NSCLC treatment (Rivera et al., 2017).

properties

IUPAC Name

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUCONCHVWBMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229005
Record name Abexinostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis.
Record name Abexinostat
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Product Name

Abexinostat

CAS RN

783355-60-2
Record name Abexinostat
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Record name Abexinostat [USAN:INN]
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Record name Abexinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12565
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Record name Abexinostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide
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Record name ABEXINOSTAT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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